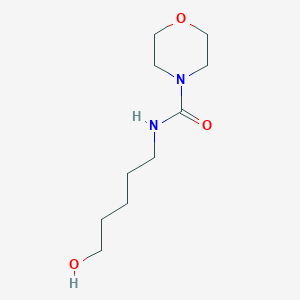

N-(5-Hydroxypentyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-hydroxypentyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c13-7-3-1-2-4-11-10(14)12-5-8-15-9-6-12/h13H,1-9H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWSQBQIIIZFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696921-55-7 | |

| Record name | N-(5-hydroxypentyl)morpholine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxypentyl)morpholine-4-carboxamide typically involves the reaction of morpholine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a base. The hydroxypentyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of N-(5-Hydroxypentyl)morpholine-4-carboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification methods, such as recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxypentyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates as alkylating agents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N-(5-Hydroxypentyl)morpholine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Hydroxypentyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypentyl group and the carboxamide functional group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their functions, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs: Morpholine-4-Carboxamide Derivatives

Morpholine-4-carboxamide derivatives share a common backbone but differ in substituents, leading to variations in biological activity, polarity, and metabolic stability. Key examples include:

Table 1: Comparison of Morpholine-4-Carboxamide Derivatives

Key Findings :

- Crystallinity : Substituted aryl groups (e.g., chlorophenyl) promote crystallinity via intermolecular hydrogen bonding, whereas alkyl chains like hydroxypentyl may reduce crystallization tendencies .

Key Findings :

- Analytical Detection: Unlike synthetic cannabinoid metabolites, N-(5-Hydroxypentyl)morpholine-4-carboxamide lacks reported retention times or collision energies in mass spectrometry, highlighting a gap in current forensic databases .

- Structural Divergence: While both classes share hydroxypentyl-carboxamide groups, synthetic cannabinoid metabolites derive from indole or carbazole cores, whereas the morpholine backbone in the target compound may confer distinct receptor-binding profiles .

Biological Activity

N-(5-Hydroxypentyl)morpholine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

N-(5-Hydroxypentyl)morpholine-4-carboxamide features a morpholine ring with a hydroxypentyl side chain and a carboxamide functional group. This unique structure contributes to its biological activity by enabling specific interactions with biological targets such as enzymes and receptors.

The mechanism of action of N-(5-Hydroxypentyl)morpholine-4-carboxamide involves its ability to modulate the activity of various molecular targets. The hydroxypentyl group enhances binding affinity, while the carboxamide group may play a role in receptor activation or inhibition. This compound has been investigated for its potential to inhibit enzymes or bind to specific receptors, leading to various biological effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that N-(5-Hydroxypentyl)morpholine-4-carboxamide may exhibit enzyme inhibition properties. It has been studied for its effects on key metabolic enzymes, potentially altering metabolic pathways associated with disease states.

Receptor Binding

The compound has shown promise in binding to specific receptors, which may lead to therapeutic effects. For instance, studies have suggested that it could interact with receptors involved in pain modulation and inflammation, offering potential applications in pain management therapies.

Research Findings and Case Studies

Several studies have explored the biological activities of N-(5-Hydroxypentyl)morpholine-4-carboxamide:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of N-(5-Hydroxypentyl)morpholine-4-carboxamide on various cancer cell lines. The results indicated significant cytotoxicity against specific cancer types, suggesting potential as an anticancer agent.

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in activated immune cells, indicating potential use in treating inflammatory diseases.

- Pharmacological Profiling : Comprehensive pharmacological profiling revealed that N-(5-Hydroxypentyl)morpholine-4-carboxamide has a favorable safety profile while exhibiting potent biological activity across multiple assays .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Receptor Binding | Binds to pain modulation receptors | |

| Cytotoxicity | Significant cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production in immune cells |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-hydroxypentyl)morpholine-4-carboxamide, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves coupling morpholine-4-carboxamide derivatives with hydroxypentylamine intermediates. For example:

- Step 1 : Activation of morpholine-4-carboxamide via reaction with chloroformate or carbodiimide reagents to form an active ester (e.g., using EDC/HOBt) .

- Step 2 : Nucleophilic substitution with 5-hydroxypentylamine under controlled pH (8–9) to avoid side reactions.

- Step 3 : Purification via silica gel chromatography (eluent: CHCl/MeOH 10:1) and characterization using H/C NMR and HPLC .

- Key Intermediates : Tert-butyl-protected amines or epoxide precursors (e.g., oxiran-2-ylmethoxy derivatives) are often used to ensure regioselectivity .

Q. How can researchers validate the purity and structural identity of N-(5-hydroxypentyl)morpholine-4-carboxamide?

- Analytical Workflow :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); ≥98% purity is standard for pharmacological studies .

- NMR : Confirm the presence of morpholine ring protons (δ 3.6–3.8 ppm) and hydroxypentyl chain protons (δ 1.4–1.8 ppm for pentyl, δ 3.5 ppm for -OH) .

- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H] (calculated for CHNO: 254.16 g/mol).

Advanced Research Questions

Q. What strategies are recommended for resolving stereochemical challenges in derivatives of N-(5-hydroxypentyl)morpholine-4-carboxamide?

- Stereochemical Control :

- Chiral Epoxides : Use enantiopure epoxide intermediates (e.g., (R)- or (S)-2-(chloromethyl)oxirane) to dictate stereochemistry during ring-opening reactions .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen) for kinetic resolution in hydroxypentylamine coupling .

- Characterization : Single-crystal X-ray diffraction (as in N-(4-chlorophenyl)morpholine-4-carboxamide studies) or chiral HPLC to confirm enantiomeric excess .

Q. How can researchers address conflicting data in metabolic stability studies of N-(5-hydroxypentyl)morpholine-4-carboxamide?

- Case Study : Contradictory half-life (t) values in liver microsomes may arise from:

- Species Variability : Human vs. rodent CYP450 enzyme specificity (e.g., CYP3A4 vs. CYP2D6 dominance) .

- Experimental Design : Ensure consistent incubation conditions (NADPH concentration, temperature) and use stable isotope-labeled internal standards for LC-MS quantification .

- Mitigation : Cross-validate using recombinant CYP isoforms or CRISPR-edited hepatocyte models to isolate metabolic pathways .

Q. What computational tools are effective for predicting the β-1 adrenergic receptor binding affinity of N-(5-hydroxypentyl)morpholine-4-carboxamide analogs?

- In Silico Workflow :

- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with conserved residues (e.g., Asp121, Ser204) in the receptor’s active site .

- MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability and free energy landscapes (MM-PBSA/GBSA) .

- Validation : Compare with experimental SPR (surface plasmon resonance) data for binding kinetics (K, k/k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.